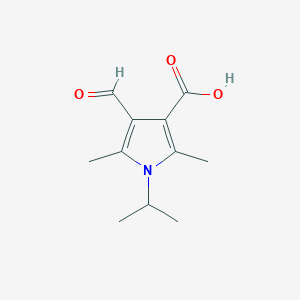
4-Formyl-2,5-dimethyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Formyl-2,5-dimethyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylic acid is an organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This specific compound features a formyl group, two methyl groups, an isopropyl group, and a carboxylic acid group attached to the pyrrole ring, making it a unique and potentially versatile molecule in various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl-2,5-dimethyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylic acid can be achieved through multi-step organic synthesis. A common approach might involve:
Formation of the Pyrrole Ring: Starting with a precursor such as 2,5-dimethylpyrrole, the ring can be constructed through cyclization reactions.
Introduction of Functional Groups: The formyl group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction. The isopropyl group can be added through alkylation reactions, and the carboxylic acid group can be introduced via oxidation of an aldehyde or alcohol precursor.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and energy consumption.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, converting it to a carboxylic acid.
Reduction: Reduction of the formyl group to an alcohol or the carboxylic acid group to an aldehyde or alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the pyrrole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
Oxidation: Conversion of the formyl group to a carboxylic acid.
Reduction: Formation of alcohols or aldehydes.
Substitution: Various substituted pyrrole derivatives depending on the reagents used.
科学的研究の応用
4-Formyl-2,5-dimethyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylic acid can be used in:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Medicine: Exploration as a potential pharmaceutical intermediate or active ingredient.
Industry: Use in the production of specialty chemicals, polymers, or materials with unique properties.
作用機序
The mechanism of action would depend on the specific application. For instance, in a biological context, it might interact with enzymes or receptors, influencing biochemical pathways. In a chemical context, it could act as a reactant or catalyst in various reactions.
類似化合物との比較
Similar Compounds
2,5-Dimethylpyrrole: Lacks the formyl, isopropyl, and carboxylic acid groups.
4-Formylpyrrole: Lacks the additional methyl, isopropyl, and carboxylic acid groups.
1-Isopropylpyrrole: Lacks the formyl, additional methyl, and carboxylic acid groups.
Uniqueness
4-Formyl-2,5-dimethyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylic acid is unique due to the combination of functional groups attached to the pyrrole ring, which can impart distinct chemical and physical properties, making it valuable for specific applications.
特性
分子式 |
C11H15NO3 |
|---|---|
分子量 |
209.24 g/mol |
IUPAC名 |
4-formyl-2,5-dimethyl-1-propan-2-ylpyrrole-3-carboxylic acid |
InChI |
InChI=1S/C11H15NO3/c1-6(2)12-7(3)9(5-13)10(8(12)4)11(14)15/h5-6H,1-4H3,(H,14,15) |
InChIキー |
LNNDSPIUUJXABS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(N1C(C)C)C)C(=O)O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



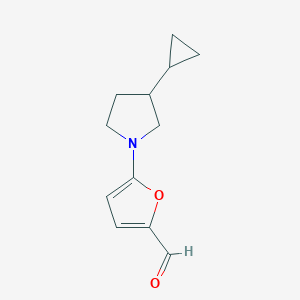

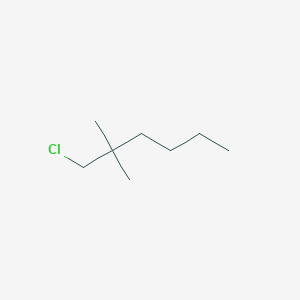

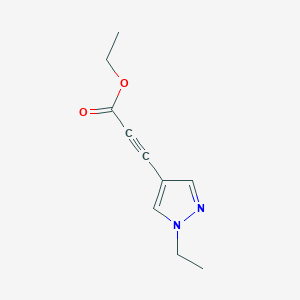
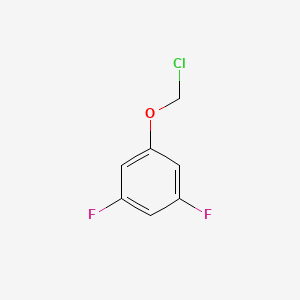
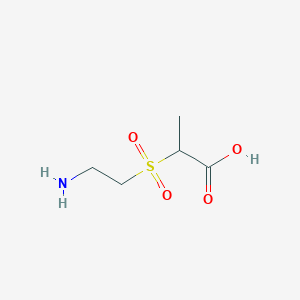
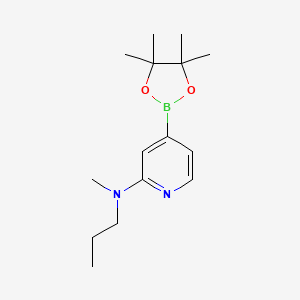
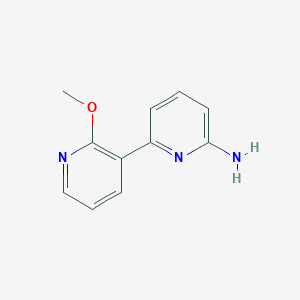
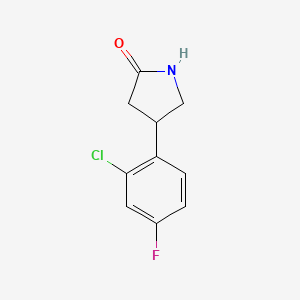

![5-[Methyl(propan-2-yl)amino]piperidine-3-carboxylic acid](/img/structure/B13169569.png)

